2-cloro-N-(2-oxo-tiolan-3-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

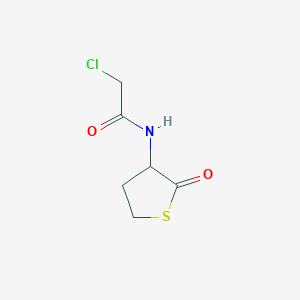

2-chloro-N-(2-oxothiolan-3-yl)acetamide is an organic compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is known for its unique structure, which includes a thiolane ring and a chloroacetamide group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Aplicaciones Científicas De Investigación

Overview

2-Chloro-N-(2-oxothiolan-3-yl)acetamide is a synthetic compound with significant potential in scientific research, particularly in the fields of medicinal chemistry, biology, and industrial applications. Its unique structure, characterized by a chloro group attached to an acetamide and a thiolane ring, contributes to its diverse biological activities and reactivity.

Medicinal Chemistry

2-Chloro-N-(2-oxothiolan-3-yl)acetamide has garnered attention for its potential as a lead compound in drug discovery:

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Therapeutic Effects : Its structural features suggest potential interactions with specific enzymes or receptors, which could lead to therapeutic applications in treating infections or other diseases.

Biological Studies

Research has focused on the biological activities of this compound:

- Mechanism of Action : It may modulate signaling pathways related to cell growth and apoptosis, indicating possible anticancer properties .

- Binding Studies : Molecular docking simulations and binding assays are employed to understand its interactions at the molecular level, crucial for elucidating its therapeutic uses.

Industrial Applications

The compound serves as an intermediate in the synthesis of more complex molecules:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2-chloro-N-(2-oxothiolan-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-oxothiolan-3-yl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted acetamides and thiolane derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced amides.

Hydrolysis: Carboxylic acids and amines.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-oxothiolan-3-yl)acetamide involves its interaction with biological molecules through its reactive functional groups. The chloro group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane ring may also interact with biological targets, contributing to the compound’s overall biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2-oxotetrahydro-3-thiophenyl)acetamide

- 2-chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide

- 3-(chloroacetamido)dihydro-2(3H)-thiophenone

Uniqueness

2-chloro-N-(2-oxothiolan-3-yl)acetamide is unique due to its specific combination of a chloroacetamide group and a thiolane ring. This structure imparts distinct reactivity and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Actividad Biológica

2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS Number: 84611-22-3) is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential applications in pharmacology.

- Molecular Formula : C₆H₈ClNO₂S

- Molecular Weight : 193.65 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 456.2 °C at 760 mmHg

- Flash Point : 229.7 °C

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-chloro-N-(2-oxothiolan-3-yl)acetamide against various bacterial strains, particularly Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC)

In vitro experiments determined the MIC for this compound against K. pneumoniae to be 512 µg/mL, demonstrating significant antibacterial efficacy compared to related compounds . The comparative data is summarized in Table 1.

| Compound | MIC (µg/mL) |

|---|---|

| A1 | 1024 |

| A2 | 512 |

The antibacterial mechanism involves inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. Disruption of PBPs leads to cell lysis and death, evidenced by a significant release of cytoplasmic contents during treatment .

Time-Kill Kinetics

Time-kill studies indicate that exposure to 2-chloro-N-(2-oxothiolan-3-yl)acetamide results in a time-dependent reduction of viable bacterial cells, achieving total eradication within 10 hours at concentrations corresponding to twice the MIC .

Cytotoxicity and Safety Profile

The safety profile of 2-chloro-N-(2-oxothiolan-3-yl)acetamide has been evaluated through genotoxicity tests on oral mucosa cells. Results indicated low toxicity with over 80% of cells remaining viable across various concentrations tested. The presence of nuclear alterations was noted but was significantly lower than in positive controls, suggesting a safe threshold for therapeutic use .

Case Studies and Applications

- Antimicrobial Development : The compound shows promise as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria.

- Pharmaceutical Formulations : Its potential role as an excipient in drug formulations aimed at enhancing bioavailability and stability is being explored.

Propiedades

IUPAC Name |

2-chloro-N-(2-oxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXVVUUZQNPXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424610 |

Source

|

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84611-22-3 |

Source

|

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.